2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide
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Overview
Description
2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide is an organic compound that features a benzamide core substituted with a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide typically involves multiple steps:
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the benzamide core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for bromination and substitution reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc or tin in dilute mineral acid are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: De-brominated benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe for studying biological processes involving benzamide derivatives.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions . The cyclopropyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-chloro-N-cyclopropylbenzamide: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-5-fluoro-N-cyclopropylbenzamide: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-5-iodo-N-cyclopropylbenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-5-bromo-N-cyclopropylbenzamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-13-6-9-16(21-11-12-4-2-1-3-5-12)15(10-13)17(20)19-14-7-8-14/h1-6,9-10,14H,7-8,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYGCLPASZPNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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